2,3-Difluorobenzylzinc bromide
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Overview
Description
2,3-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrF2Zn. It is commonly used in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Difluorobenzylzinc bromide involves the reaction of 2,3-difluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,3-Difluorobenzyl bromide+Zn→2,3-Difluorobenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
2,3-Difluorobenzylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,3-Difluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of the organozinc moiety .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorobenzylzinc bromide
- 2,6-Difluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
Uniqueness
2,3-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Biological Activity
2,3-Difluorobenzylzinc bromide is an organozinc compound that has garnered attention in the field of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and applications in cross-coupling reactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is synthesized through the reaction of 2,3-difluorobenzyl bromide with zinc in an appropriate solvent. This compound features a difluorobenzyl moiety that enhances its lipophilicity and biological activity. The introduction of fluorine atoms is known to influence the pharmacokinetics and bioactivity of organic molecules.
Antimicrobial Activity
Research has demonstrated that compounds containing fluorinated benzyl groups exhibit significant antimicrobial activity. For instance, derivatives of this compound have been evaluated against various bacterial strains. A study showed that certain benzyl derivatives exhibited minimum inhibitory concentrations (MIC) against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating potential as antimicrobial agents .
Table 1: Antimicrobial Activity of 2,3-Difluorobenzyl Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Pseudomonas aeruginosa | 16 |
This compound | Klebsiella pneumoniae | 32 |
Anticancer Activity
The anticancer properties of 2,3-difluorobenzyl derivatives have been investigated in various cancer cell lines. Compounds derived from this organozinc reagent have shown promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a derivative exhibited an IC50 value of 20 nM against MCF-7 cells, suggesting potent anticancer activity .
Table 2: Cytotoxicity of 2,3-Difluorobenzyl Derivatives
Compound | Cell Line | IC50 (nM) |
---|---|---|
2,3-Difluorobenzyl derivative | MCF-7 | 20 |
2,3-Difluorobenzyl derivative | A549 | 25 |
The mechanisms underlying the biological activities of this compound are multifaceted. Studies indicate that its antimicrobial effects may be attributed to the disruption of bacterial cell membranes and interference with metabolic pathways. In terms of anticancer activity, it is hypothesized that these compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of various difluorobenzyl derivatives against Helicobacter pylori. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 8 to 64 µg/mL. This highlights the potential application of these compounds in treating infections caused by antibiotic-resistant strains .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, a series of difluorobenzyl derivatives were screened against multiple cancer cell lines. The study revealed that specific modifications to the benzyl moiety could enhance cytotoxicity, with some compounds achieving IC50 values lower than those of established chemotherapeutic agents .
Properties
IUPAC Name |
bromozinc(1+);1,2-difluoro-3-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNIOKYFZMKACR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=CC=C1)F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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